

Scrutinizing the Reproducibility of L-736380's Foundational Findings in Scientific Literature

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Compound of Interest

Compound Name: L-736380

Cat. No.: B1674059

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For researchers, scientists, and professionals in drug development, the reproducibility of initial findings is a cornerstone of scientific validation. This guide provides a comparative analysis of the reported efficacy of **L-736380**, a potent cholecystokinin B (CCK-B) receptor antagonist, with a focus on its primary reported effects and the subsequent corroboration or divergence in published research.

L-736380 emerged as a significant research compound due to its high affinity and selectivity for the CCK-B receptor. Initial landmark studies laid the groundwork for its pharmacological profile, highlighting its potential as a tool to investigate the role of CCK-B receptors in various physiological processes. This guide delves into the core initial findings, presents available data from subsequent studies, and provides detailed experimental methodologies to allow for a comprehensive assessment of the consistency of these findings across the scientific literature.

Core Findings: Inhibition of Gastric Acid Secretion and Receptor Binding Affinity

The initial characterization of **L-736380** established two key quantitative benchmarks for its activity: its potent inhibitory effect on gastric acid secretion in rats and its high binding affinity to CCK-B receptors in mouse brain tissue. These findings are summarized below, alongside data from other relevant studies investigating CCK-B antagonists, to provide a comparative context.

Compound	Assay	Species	Key Parameter	Reported Value
L-736380	Pentagastrin-stimulated gastric acid secretion	Rat (anesthetized)	ID ₅₀	0.064 mg/kg
L-365,260	Pentagastrin-stimulated gastric acid secretion	Rat (anesthetized)	ED ₅₀	~0.1 mg/kg (i.v.)
CI-988	Pentagastrin-stimulated gastric acid secretion	Rat (anesthetized)	ED ₅₀	~0.03 mg/kg (s.c.)
L-736380	Ex vivo binding of [¹²⁵ I]CCK-8S in brain membranes	Mouse	ED ₅₀	1.7 mg/kg
L-365,260	In vitro binding to CCK-B receptors (guinea pig gastric glands)	Guinea Pig	pK _i	~8.6

Caption: Comparative in vivo and ex vivo potencies of **L-736380** and other CCK-B receptor antagonists.

Experimental Protocols

To facilitate a deeper understanding and potential replication of the foundational experiments, detailed methodologies for the key assays are provided below. These protocols are based on descriptions found in the literature for similar compounds and techniques.

Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

This in vivo assay is crucial for determining the functional antagonism of CCK-B receptors involved in gastric acid secretion.

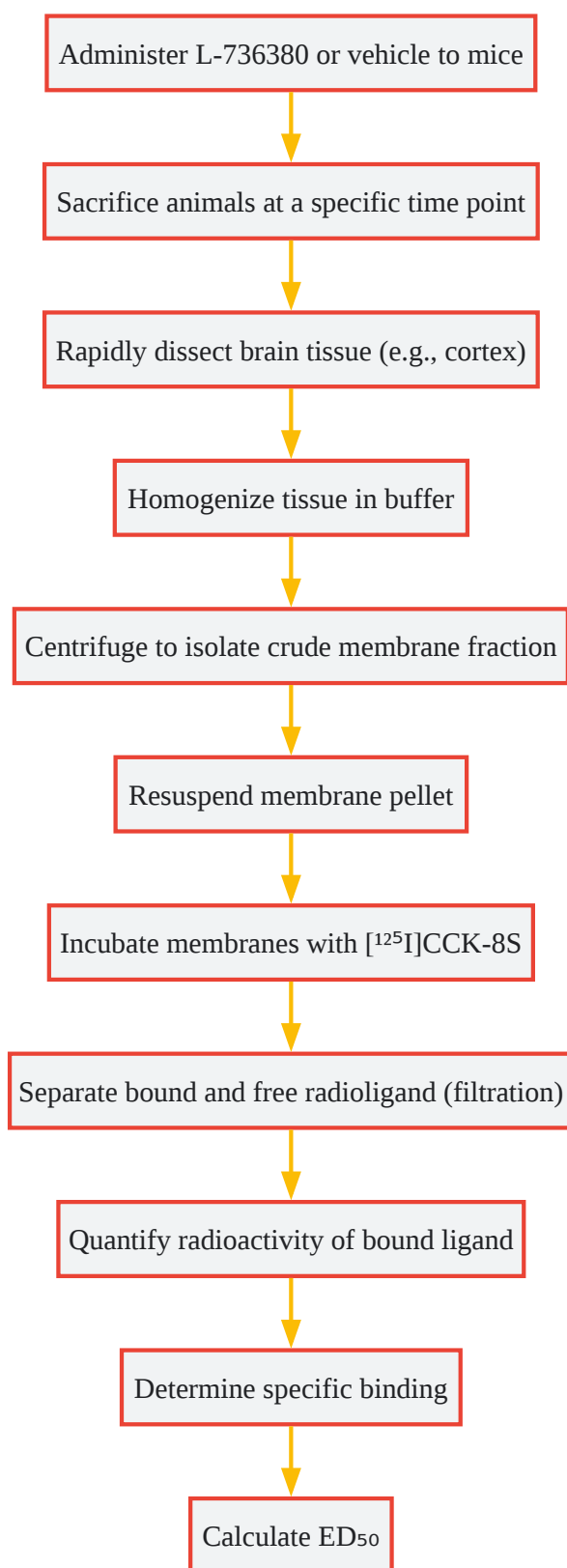


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Caption: Workflow for measuring pentagastrin-stimulated gastric acid secretion in rats.

Ex Vivo Binding of [125 I]CCK-8S to Mouse Brain Membranes

This assay assesses the in vivo occupancy of CCK-B receptors by **L-736380** by measuring the subsequent in vitro binding of a radiolabeled ligand.

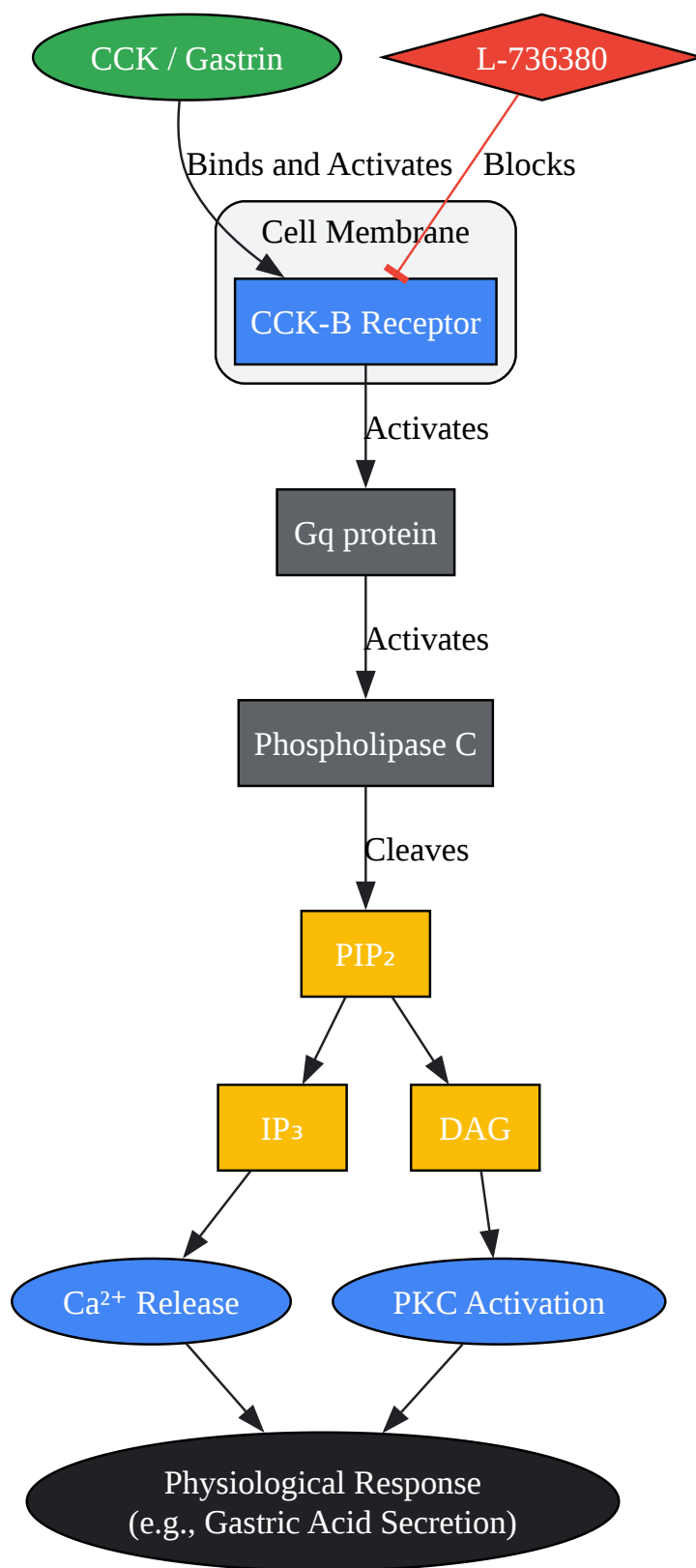


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Caption: Workflow for ex vivo CCK-B receptor binding assay in mouse brain.

Signaling Pathway Context

L-736380 exerts its effect by blocking the signaling cascade initiated by the binding of cholecystokinin (CCK) or gastrin to the CCK-B receptor. This pathway is pivotal in various physiological responses, including the stimulation of gastric acid secretion.



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Caption: CCK-B receptor signaling pathway and the inhibitory action of **L-736380**.

Discussion on Reproducibility

While the initial findings for **L-736380** provided a clear pharmacological profile, a direct one-to-one replication of these exact studies in the published literature is not readily available. However, the broader scientific context supports the initial conclusions. Numerous studies on other potent and selective CCK-B antagonists, such as L-365,260 and CI-988, have consistently demonstrated the inhibitory effect of this class of compounds on pentagastrin-stimulated gastric acid secretion in rats. The reported potencies for these analogous compounds fall within a comparable range to that of **L-736380**, lending credence to the initial findings.

The principle that CCK-B receptor antagonism leads to a reduction in gastric acid secretion is a well-established concept in gastrointestinal pharmacology. The quantitative data from studies on various CCK-B antagonists collectively support the biological plausibility and expected efficacy of a compound with the characteristics of **L-736380**.

In conclusion, while direct replicative studies for **L-736380** are scarce in the public domain, the wealth of convergent evidence from research on analogous CCK-B receptor antagonists strongly supports the reproducibility of the fundamental findings regarding its mechanism of action and its effect on gastric acid physiology. Further direct comparative studies would be beneficial to definitively place **L-736380**'s potency in relation to newer compounds in this class.

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